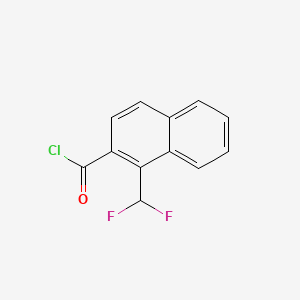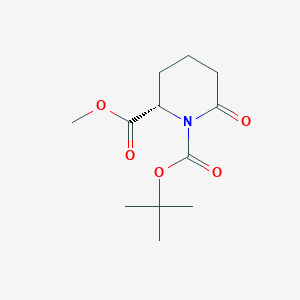
(S)-1-tert-butyl 2-methyl 6-oxopiperidine-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and methyl groups, as well as oxo and dicarboxylate functionalities. Its distinct chemical properties make it a valuable subject of study in synthetic organic chemistry and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The oxo and dicarboxylate functionalities are then introduced via oxidation and esterification reactions, respectively. The reaction conditions often require the use of strong bases, oxidizing agents, and catalysts to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microreactor technology allows for precise control over reaction parameters, leading to higher yields and reduced waste . Additionally, the scalability of these methods ensures that large quantities of the compound can be produced for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functionalities.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a wide variety of alkyl or aryl derivatives .
Wissenschaftliche Forschungsanwendungen
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE has numerous applications in scientific research:
Wirkmechanismus
The mechanism by which 1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-TERT-BUTYL 2-ETHYL-3-OXOPYRROLIDINE-1,2-DICARBOXYLATE: Similar in structure but with an ethyl group instead of a methyl group.
1-TERT-BUTYL 2-METHYL-3-OXOPYRROLIDINE-1,2-DICARBOXYLATE: Similar but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
1-(TERT-BUTYL) 2-METHYL (S)-6-OXOPIPERIDINE-1,2-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of both oxo and dicarboxylate functionalities. This combination of features gives it distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
183890-38-2 |
|---|---|
Molekularformel |
C12H19NO5 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
1-O-tert-butyl 2-O-methyl (2S)-6-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-8(10(15)17-4)6-5-7-9(13)14/h8H,5-7H2,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
YEPHUWXGDVXZPY-QMMMGPOBSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1[C@@H](CCCC1=O)C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C(CCCC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


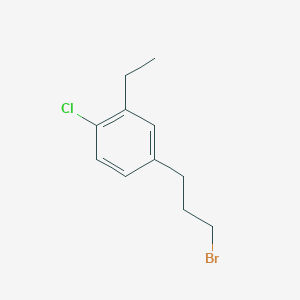
![6-bromo-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14043185.png)
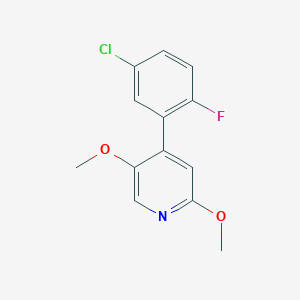

![5,5-Difluoro-1,2,3,4,4A,6,7,7A-octahydrocyclopenta[C]pyridine hcl](/img/structure/B14043200.png)
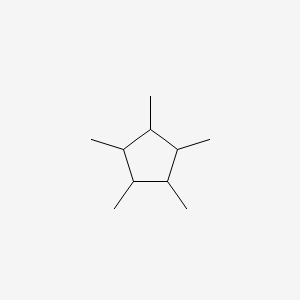
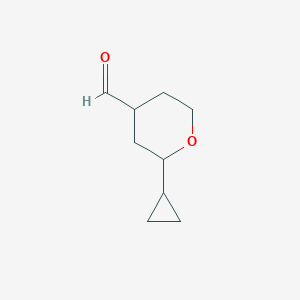
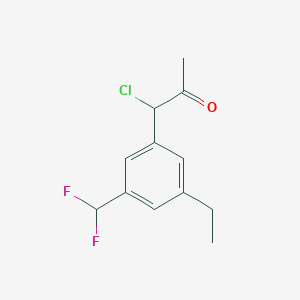
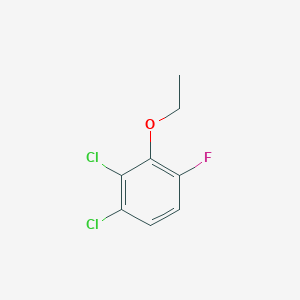
![(2S,2'S)-3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-aminopropanoic acid) 2hcl](/img/structure/B14043226.png)
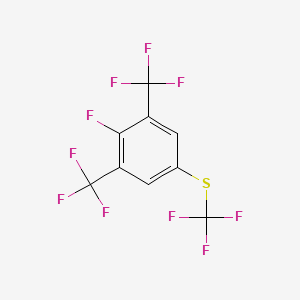
![6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14043235.png)
